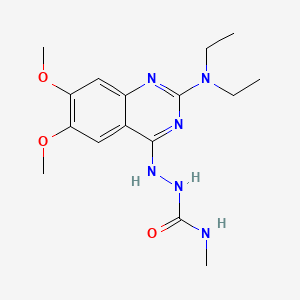
Torrat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Torrat is a coordination compound that plays a significant role in various fields of chemistry, biology, and industry. Coordination compounds consist of one or more metals bound to one or more Lewis base ligands. These compounds are essential in many biochemical systems and industrial applications .
Méthodes De Préparation
The synthesis of Torrat involves several methods, including:
Reaction with Metal and Transmetallation: This method involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This involves the reaction of an organometallic compound with a binary halide.
Oxidation of Alkenes and Alcohols: Alkenes can be oxidized to form 1,2-diols, which are then cleaved to form aldehydes and ketones.
Analyse Des Réactions Chimiques
Torrat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions of this compound can lead to the formation of simpler compounds.
Substitution: this compound can undergo substitution reactions where one ligand is replaced by another. .
Applications De Recherche Scientifique
Torrat has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Torrat involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific biochemical effects. For example, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function .
Comparaison Avec Des Composés Similaires
Torrat is unique compared to other coordination compounds due to its specific ligand-metal interactions and stability. Similar compounds include:
Hexaminechromium (III) Ion: A coordination complex with six ammonia ligands coordinating a chromium ion.
[PtCl2(NH3)2]: A platinum complex with two chloride and two ammonia ligands.
[Ag(NH3)2]+: A silver complex with two ammonia ligands.
These compounds share similarities in their coordination chemistry but differ in their specific metal-ligand interactions and applications.
Propriétés
Numéro CAS |
72416-03-6 |
|---|---|
Formule moléculaire |
C28H43ClN4O8S2 |
Poids moléculaire |
663.2 g/mol |
Nom IUPAC |
6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate |
InChI |
InChI=1S/C17H27NO4.C11H16ClN3O4S2/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4;1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h7,10,15,18,20H,8-9H2,1-6H3;4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17) |
Clé InChI |
AYEZWNNLBRBUIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


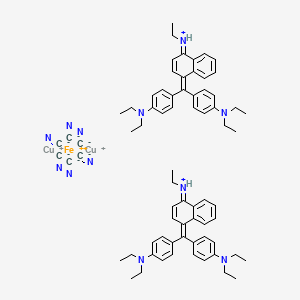
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)

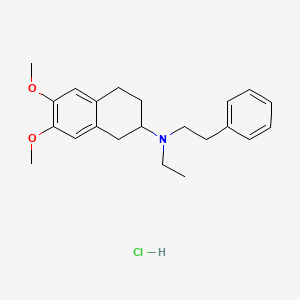
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)



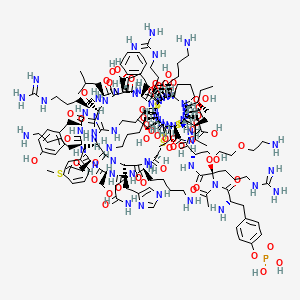
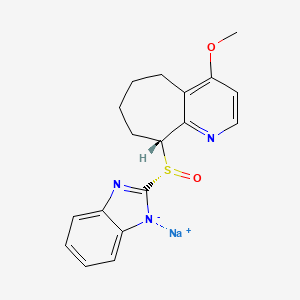
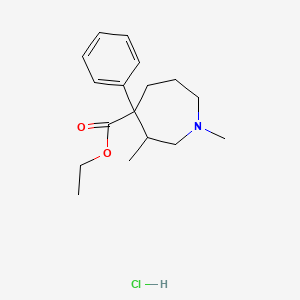
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)

